Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1252916-75-8
Cat. No.: VC4299779
Molecular Formula: C26H32N4O4
Molecular Weight: 464.566
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252916-75-8 |
|---|---|
| Molecular Formula | C26H32N4O4 |
| Molecular Weight | 464.566 |
| IUPAC Name | ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C26H32N4O4/c1-4-34-25(31)23-22(27-26(32)28-24(23)19-6-5-7-21(16-19)33-3)17-29-12-14-30(15-13-29)20-10-8-18(2)9-11-20/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |
| Standard InChI Key | RQGQUFSBKAOQSV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)C |
Introduction
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a unique structure that incorporates various functional groups, including a piperazine moiety, which is often associated with pharmacological activity. The molecular formula of this compound is not explicitly provided in the available sources, but it is known to have a molecular weight of approximately 464.6 g/mol.
Synthesis and Preparation
The synthesis of Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. These reactions may include the use of specific catalysts or reagents such as acids or bases to facilitate the synthesis. The conditions, such as temperature and time, must be carefully controlled to optimize yields and purity.
Synthesis Steps:
-
Starting Materials: Substituted aldehydes and ethyl acetoacetate are common starting materials.
-
Reaction Conditions: Solvents like ethanol and chloroform are commonly used.
-
Purification: Techniques such as crystallization or chromatography are employed to achieve moderate to high purity products.
Potential Applications and Research Findings
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate holds potential applications in medicinal chemistry due to its diverse pharmacological properties. The compound's mechanism of action may involve interactions with neurotransmitter systems, suggesting possible central nervous system activity.
Potential Therapeutic Areas:
-
Neuroprotection: Preliminary studies indicate potential neuroprotective effects.
-
Central Nervous System Disorders: Possible applications in treating conditions related to serotonin or dopamine receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume